PNP Substrate Activity vs. Natural Nucleosides
2'-Amino-2'-deoxyinosine is cleaved by recombinant thermophilic purine nucleoside phosphorylases (PNPs) with specific activities in the range of 0.1–3 U·mg⁻¹. In contrast, natural substrates—adenosine, inosine, and their 2′-deoxy counterparts—exhibit activities between 50 and 500 U·mg⁻¹. The ~100- to 1000-fold reduction in catalytic rate means that 2′-amino-2′-deoxyinosine is a significantly poorer substrate for PNP-mediated phosphorolysis, conferring enhanced resistance to this major purine degradation pathway [1]. This effect is attributable to the 2′-amino modification on the sugar moiety, independent of the hypoxanthine base, as the natural inosine series (both ribo and deoxyribo) are rapidly cleaved.
| Evidence Dimension | PNP specific activity (phosphorolysis rate) |
|---|---|
| Target Compound Data | 0.1–3 U·mg⁻¹ |
| Comparator Or Baseline | Natural purine nucleosides (adenosine, inosine, 2′-deoxyadenosine, 2′-deoxyinosine): 50–500 U·mg⁻¹ |
| Quantified Difference | ~100- to 1000-fold reduction in catalytic rate |
| Conditions | Recombinant PNPs from Deinococcus geothermalis (DgPNP, 55 °C), Geobacillus thermoglucosidasius (GtPNP, 70 °C), Aeropyrum pernix (ApMTAP, up to 99 °C); assayed under optimal temperature conditions for each enzyme. |
Why This Matters
This establishes that oligonucleotides incorporating 2′-amino-2′-deoxyinosine will exhibit substantially slower PNP-mediated degradation, a critical parameter for researchers selecting modified nucleosides for long-circulating therapeutic oligonucleotides or stable aptamer constructs.
- [1] Zhou X, Szeker K, Janocha B, Böhme T, Albrecht D, Mikhailopulo IA, Neubauer P. Recombinant purine nucleoside phosphorylases from thermophiles: preparation, properties and activity towards purine and pyrimidine nucleosides. FEBS J. 2013 Mar;280(6):1475-90. doi:10.1111/febs.12143. View Source
